Cyclopentyl(2,6-difluorophenyl)methanamine
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Overview
Description
Cyclopentyl(2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(2,6-difluorophenyl)methanamine typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction involving appropriate precursors.
Substitution with Fluorine Atoms:
Attachment of the Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopentyl-substituted phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(2,6-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(2,6-difluorophenyl)ketone, while reduction may produce cyclopentyl(2,6-difluorophenyl)methanol.
Scientific Research Applications
Cyclopentyl(2,6-difluorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(2,6-difluorophenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atoms enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(2,4-difluorophenyl)methanamine
- Cyclopentyl(3,5-difluorophenyl)methanamine
- Cyclopentyl(2,6-dichlorophenyl)methanamine
Uniqueness
Cyclopentyl(2,6-difluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15F2N |
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Molecular Weight |
211.25 g/mol |
IUPAC Name |
cyclopentyl-(2,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C12H15F2N/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12H,1-2,4-5,15H2 |
InChI Key |
PHXBYMUZZAWZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
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